2-Octanol, 1-bromo- 2-Octanol, 1-bromo-
Brand Name: Vulcanchem
CAS No.: 26818-06-4
VCID: VC7864629
InChI: InChI=1S/C8H17BrO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3
SMILES: CCCCCCC(CBr)O
Molecular Formula: C8H17BrO
Molecular Weight: 209.12 g/mol

2-Octanol, 1-bromo-

CAS No.: 26818-06-4

Cat. No.: VC7864629

Molecular Formula: C8H17BrO

Molecular Weight: 209.12 g/mol

* For research use only. Not for human or veterinary use.

2-Octanol, 1-bromo- - 26818-06-4

Specification

CAS No. 26818-06-4
Molecular Formula C8H17BrO
Molecular Weight 209.12 g/mol
IUPAC Name 1-bromooctan-2-ol
Standard InChI InChI=1S/C8H17BrO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3
Standard InChI Key UOOOQHMFMRVNJN-UHFFFAOYSA-N
SMILES CCCCCCC(CBr)O
Canonical SMILES CCCCCCC(CBr)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Octanol, 1-bromo- (IUPAC: 1-bromooctan-2-ol) features an eight-carbon chain with a bromine atom at position 1 and a hydroxyl group at position 2. The molecular weight is 209.12 g/mol, and its structure is defined by the canonical SMILES string CCCCCCC(CBr)O . The presence of both electronegative bromine and a polar hydroxyl group renders it reactive in nucleophilic substitutions and oxidation-reduction reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₇BrOPubChem
Molecular Weight209.12 g/molVulcanchem
Boiling PointNot reported-
Density1.26 g/cm³ (estimated)Merck
Solubility in WaterLow (0.51 g/L)BenchChem

Stereochemical Considerations

As a secondary alcohol, 2-Octanol, 1-bromo- is chiral, with the hydroxyl group creating a stereocenter at carbon 2. Enzymatic synthesis methods, such as those using Candida antarctica lipases, preferentially yield the (S)-enantiomer, which is critical for applications in asymmetric synthesis .

Synthesis and Production Methods

Enzymatic Hydrolysis

The most efficient route involves enzymatic hydrolysis of halohydrin palmitates. For example, (S)-1-bromo-2-octanol is produced by treating 1-bromo-2-octyl palmitate with Candida antarctica lipase (Novozym 435) in ionic liquids like [BMIM][PF₆] . This method achieves enantiomeric excess (ee) >90% under mild conditions (40°C, 3–24 hours) .

Chemical Synthesis

Alternative approaches include:

  • Epoxide Ring-Opening: Reaction of 1,2-epoxyoctane with lithium bromide in tetrahydrofuran (THF) yields 1-bromo-2-octanol with 67% efficiency .

  • Halogenation of 1,2-Octanediol: Direct bromination using HBr or PBr₃, though this method risks over-halogenation and requires stringent stoichiometric control .

Table 2: Comparison of Synthesis Methods

MethodYield (%)EnantioselectivityConditions
Enzymatic Hydrolysis70–85High (ee >90%)40°C, Ionic Liquid
Epoxide Ring-Opening67RacemicTHF, 0°C to RT
Direct Halogenation50–60NoneHBr, Reflux

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom undergoes SN2 displacement with nucleophiles like hydroxide, amines, or thiols. For instance, reaction with NaOH produces 2-octanol, while treatment with sodium thiosulfate yields sulfonate derivatives .

Oxidation and Reduction

  • Oxidation: Using KMnO₄ or CrO₃ oxidizes the hydroxyl group to 2-octanone.

  • Reduction: LiAlH₄ reduces the C-Br bond to form 1-octene, though competing elimination reactions may occur.

Esterification

Acetylation with acetic anhydride produces 1-bromo-2-octyl acetate (CAS 661464-97-7), a stable derivative used in fragrances and plasticizers .

Industrial and Research Applications

Flotation Agents

In mineral processing, 2-Octanol, 1-bromo- acts as a frother, enhancing the separation of sulfide ores by stabilizing air bubbles .

Polymer Chemistry

As a chain-transfer agent, it regulates molecular weight in radical polymerizations of acrylates and styrenes .

Chiral Building Blocks

The (S)-enantiomer serves as a precursor to pharmaceuticals, including β-blockers and antifungal agents .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Alcohols

CompoundBoiling Point (°C)ReactivityApplications
1-Octanol195LowSolvents, Fragrances
2-Octanol178ModerateFlotation, Defoamers
1-Bromo-2-octanolNot reportedHighPharmaceuticals
1-Chloro-2-octanol92HighPolymer Chemistry

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